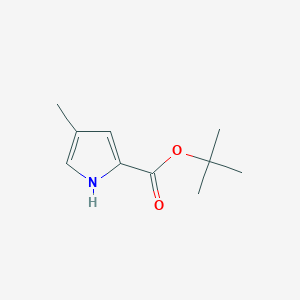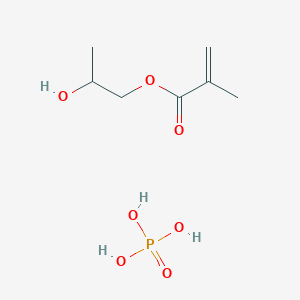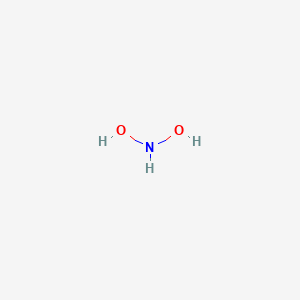
Hydroxylamine, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-hydroxy-, also known as hydroxyammonia, is an inorganic compound with the chemical formula NH₂OH. It appears as a white, hygroscopic crystalline solid and is typically provided and used as an aqueous solution. This compound is primarily consumed in the production of Nylon-6 and plays a significant role in biological nitrification processes .
Méthodes De Préparation
Hydroxylamine can be synthesized through various methods:
Amine Oxidation: The most common method involves the oxidation of amines using benzoyl peroxide.
Hydrogenation of Oximes: This method involves the reduction of oximes to hydroxylamines.
Alkylation of Precursor Hydroxylamines: This method involves the alkylation of precursor hydroxylamines.
Amine Oxide Pyrolysis (Cope Reaction): This method involves the pyrolysis of amine oxides.
Analyse Des Réactions Chimiques
Hydroxylamine undergoes various types of chemical reactions:
Oxidation: Hydroxylamine can be oxidized to form nitrous oxide when reacted with copper (II) oxide.
Reduction: It can be reduced to form ammonia.
Substitution: Hydroxylamine reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms.
Formation of Oximes: The reaction of hydroxylamine with aldehydes or ketones produces oximes.
Formation of Hydroxamic Acids: With carboxylic acids and their derivatives, hydroxylamine forms the corresponding hydroxamic acids.
Applications De Recherche Scientifique
Hydroxylamine has a wide range of scientific research applications:
Mécanisme D'action
Hydroxylamine exerts its effects through various mechanisms:
Electrophilic Reactions: Hydroxylamine reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms.
Radical Scavenging: Hydroxylamine derivatives can act as radical scavengers, inhibiting enzymes such as bacterial ribonucleotide reductase, which is essential for bacterial proliferation during infection.
Comparaison Avec Des Composés Similaires
Hydroxylamine can be compared with several similar compounds:
Ammonia (NH₃): Both compounds contain nitrogen and hydrogen, but hydroxylamine has an additional hydroxyl group.
Hydrazine (N₂H₄): Hydrazine has a similar structure but contains an additional nitrogen atom.
Hydrogen Peroxide (H₂O₂): Both compounds are used as oxidizing agents, but hydrogen peroxide contains oxygen instead of nitrogen.
N,O-Dimethylhydroxylamine: This compound is a precursor to Weinreb amides and has similar reactivity to hydroxylamine.
Hydroxylamine’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
99711-79-2 |
|---|---|
Formule moléculaire |
H3NO2 |
Poids moléculaire |
49.030 g/mol |
Nom IUPAC |
azonous acid |
InChI |
InChI=1S/H3NO2/c2-1-3/h1-3H |
Clé InChI |
AMEDKBHURXXSQO-UHFFFAOYSA-N |
SMILES canonique |
N(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




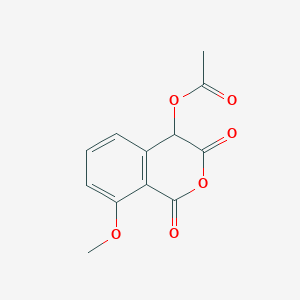
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
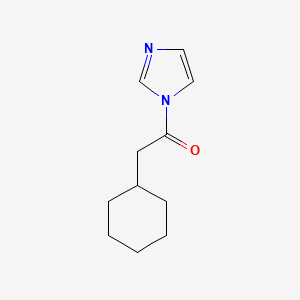
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
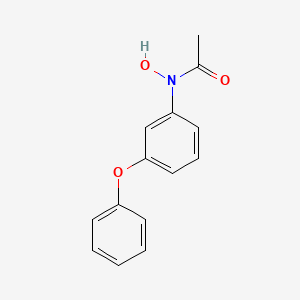
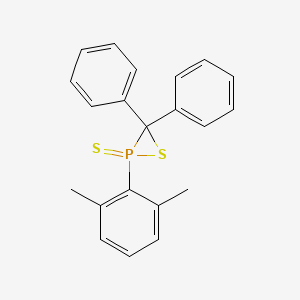
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
